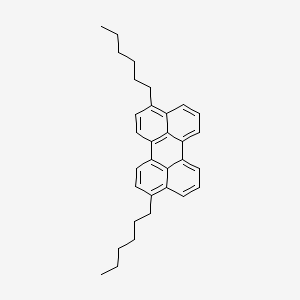
3,10-Dihexylperylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-Dihexylperylene is an organic compound belonging to the perylene family, which is known for its polycyclic aromatic hydrocarbon structure. This compound is characterized by the presence of two hexyl groups attached to the perylene core at the 3 and 10 positions. Perylene derivatives are widely studied due to their unique optical and electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dihexylperylene typically involves the alkylation of perylene. One common method is the Friedel-Crafts alkylation, where perylene is reacted with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Perylene+2Hexyl ChlorideAlCl3this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,10-Dihexylperylene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perylenequinone derivatives.
Reduction: Reduction reactions can yield dihydroperylene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the perylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: Perylenequinone derivatives.
Reduction: Dihydroperylene derivatives.
Substitution: Functionalized perylene derivatives with various substituents.
Scientific Research Applications
3,10-Dihexylperylene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for bioimaging and biosensing.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials due to its excellent electronic properties.
Mechanism of Action
The mechanism by which 3,10-Dihexylperylene exerts its effects is primarily related to its electronic structure. The compound’s extended π-conjugation allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. In biological systems, its fluorescence properties enable it to act as a probe for detecting specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
Perylene: The parent compound without hexyl substitutions.
3,4,9,10-Tetrahexylperylene: A derivative with four hexyl groups.
Perylene Diimides: Compounds with imide functional groups at the 3,4,9,10 positions.
Uniqueness
3,10-Dihexylperylene is unique due to its specific substitution pattern, which imparts distinct solubility and electronic properties compared to other perylene derivatives. This makes it particularly suitable for applications requiring specific optical characteristics and solubility in organic solvents.
Properties
CAS No. |
219943-87-0 |
|---|---|
Molecular Formula |
C32H36 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
3,10-dihexylperylene |
InChI |
InChI=1S/C32H36/c1-3-5-7-9-13-23-19-21-29-30-22-20-24(14-10-8-6-4-2)26-16-12-18-28(32(26)30)27-17-11-15-25(23)31(27)29/h11-12,15-22H,3-10,13-14H2,1-2H3 |
InChI Key |
ZHHJPXAMARXTNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C2C=CC=C3C2=C(C=C1)C4=C5C3=CC=CC5=C(C=C4)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















